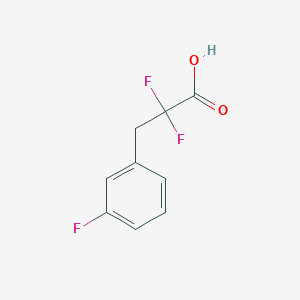

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid

Description

Properties

Molecular Formula |

C9H7F3O2 |

|---|---|

Molecular Weight |

204.15 g/mol |

IUPAC Name |

2,2-difluoro-3-(3-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H7F3O2/c10-7-3-1-2-6(4-7)5-9(11,12)8(13)14/h1-4H,5H2,(H,13,14) |

InChI Key |

VBMUBSANOPYDHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C(=O)O)(F)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Precursors via Halogenation and Hydrolysis

This approach involves the initial synthesis of a suitable precursor, such as a brominated or chlorinated aromatic ester, followed by fluorination and subsequent hydrolysis to yield the target acid.

Preparation of Brominated or Chlorinated Precursors:

Synthesis of 3-(bromophenyl)-2,2'-difluoropropionic acid esters through aromatic substitution reactions, often using bromobenzene derivatives and aldehydes.Fluorination via Halogen Exchange:

The brominated precursor undergoes fluorination using reagents like hydrogen fluoride or anhydrous HF, often in the presence of catalysts such as palladium or nickel, at elevated temperatures (80–120°C). This step replaces bromine with fluorine, forming the difluorinated intermediate.Hydrolysis to Acid:

The ester intermediates are hydrolyzed under basic conditions (e.g., sodium hydroxide in tetrahydrofuran/water) to produce the free acid.

Multi-Step Synthesis via Knoevenagel Condensation and Reduction

This approach involves the initial formation of aldehyde derivatives, followed by condensation, reduction, and fluorination steps to build the complex structure.

Knoevenagel Condensation:

React aldehyde (e.g., 3-fluorobenzaldehyde) with Meldrum’s acid to form α,β-unsaturated compounds.Reduction and Decarboxylation:

Sodium borohydride reduces the intermediate to the corresponding alcohol, which then undergoes decarboxylation to form the propanoic acid derivative.Fluorination and Hydrolysis:

The acid derivatives are fluorinated through halogen exchange reactions, followed by hydrolysis to obtain the free acid.

Fluorination of Acyl Chlorides and Subsequent Hydrolysis

This method utilizes fluorination of acyl chlorides derived from aromatic carboxylic acids, followed by hydrolysis.

Preparation of Acyl Chloride:

Convert aromatic acids to acyl chlorides using thionyl chloride or oxalyl chloride.Fluorination of Acyl Chloride:

React with anhydrous HF or other fluorinating agents at controlled temperatures (80–120°C) to introduce fluorines at the alpha position.Hydrolysis to Acid:

Hydrolyze the fluorinated acyl chloride with water or dilute acid to form the target acid.

Industrial-Scale Synthesis and Optimization

Recent patents and research emphasize the development of industrially feasible methods, reducing reaction steps, and improving yields. For example, the patent CN104557512A describes a process involving fluorination of 3-(bromophenyl)-2,2'-difluoropropionic acid derivatives, with emphasis on operational simplicity and cost-effectiveness.

Summary of Key Preparation Techniques

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of fluorinated ketones or aldehydes.

Reduction: Formation of fluorinated alcohols.

Substitution: Formation of various substituted propanoic acid derivatives.

Scientific Research Applications

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a biochemical probe due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved metabolic stability and bioavailability.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-fluorophenyl)propanoic acid depends on its specific application. In biochemical contexts, the fluorine atoms can interact with biological targets, altering the compound’s binding affinity and activity. The presence of fluorine can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Phenylpropanoic Acid Derivatives

2-Amino-3,3,3-trifluoro-2-(2-fluorophenyl)propanoic acid (CAS 1340437-02-6)

- Structure: Features a trifluoro group at C3 and an amino group at C2, with a 2-fluorophenyl substituent.

(R)-3-Amino-3-(3-fluorophenyl)propanoic acid (CAS 117391-51-2)

- Structure: Lacks difluoro substitution but includes an amino group at C3 and a 3-fluorophenyl group.

- Relevance : Demonstrates the importance of stereochemistry (R-configuration) in biological targeting. Similar compounds are intermediates in peptide synthesis .

3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic Acid (CAS 923825-01-8)

Chlorinated 3-Phenylpropanoic Acid Derivatives

Marine-derived 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and its esters (compounds 1–3 from Streptomyces coelicolor) exhibit selective antimicrobial activity against E. coli and S. aureus .

NSAID-like Arylpropanoic Acids

Compounds such as α-(4-isobutylphenyl)propanoic acid (Ibuprofen) and α-(6-methoxy-2-naphthyl)propanoic acid (Naproxen) are commercial NSAIDs. The target compound’s difluoro substitution may reduce cyclooxygenase (COX) inhibition compared to these analogs but could offer advantages in reducing gastrointestinal toxicity .

Enzymatic and Mechanistic Analogs

(3R)-3-Amino-2,2-difluoro-3-(4-hydroxyphenyl)propanoic acid (CID 105438515) is a substrate analog for phenylalanine ammonia-lyase (PAL) studies. The difluoro group stabilizes transition states in enzyme-catalyzed deamination, providing insights into reaction mechanisms .

Key Structural and Functional Trends

- Fluorine vs. Chlorine : Fluorine’s electronegativity and small size enhance metabolic stability, while chlorine’s bulkiness improves antimicrobial potency .

- Amino Group Effects: Amino substitutions (e.g., 2-amino derivatives) introduce polarity, affecting solubility and target binding .

- Stereochemistry: R-configuration in amino-substituted analogs (e.g., CAS 117391-51-2) is critical for biological activity, mirroring trends in chiral drug design .

Biological Activity

2,2-Difluoro-3-(3-fluorophenyl)propanoic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features. The presence of fluorine atoms enhances its biological interactions, making it a candidate for drug development and biochemical studies. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid is . Its structure features two fluorine atoms on the second carbon and a 3-fluorophenyl group attached to the third carbon. This configuration contributes to its lipophilicity and membrane permeability, which are critical for bioavailability.

Mechanisms of Biological Activity

The biological activity of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid can be attributed to several mechanisms:

- Enzyme Interaction : The compound exhibits significant binding affinity to various enzymes, which may alter enzyme kinetics and influence metabolic pathways. The presence of fluorine enhances hydrogen bonding and electrostatic interactions with biological targets.

- Protein-Ligand Interactions : It acts as a biochemical probe in studying protein-ligand interactions, providing insights into enzyme mechanisms.

- Membrane Permeability : Its structural characteristics improve membrane permeability, facilitating cellular uptake and enhancing metabolic stability in biological systems.

In Vitro Studies

Several studies have explored the effects of 2,2-difluoro-3-(3-fluorophenyl)propanoic acid on different cell lines:

- Antitumor Activity : Research indicates that this compound may inhibit the proliferation of cancer cells. For instance, it has shown potential in reducing growth rates in breast cancer cell lines through modulation of signaling pathways associated with cell proliferation and apoptosis .

- Antimicrobial Properties : Preliminary findings suggest that it may possess antimicrobial activity against specific bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,2-Difluoro-3-(4-fluorophenyl)propanoic acid | Contains a 4-fluorophenyl group | |

| 2,2-Difluoro-3-(4-methylphenyl)propanoic acid | Lacks fluorine on the phenyl ring |

These comparisons highlight how variations in substitution patterns influence biological activity and pharmacological profiles.

Case Studies

- Breast Cancer Models : In a study involving MDA-MB-231 cells (a breast cancer cell line), treatment with 2,2-difluoro-3-(3-fluorophenyl)propanoic acid resulted in decreased cell viability and altered expression of pro-survival genes. This suggests a potential role in cancer therapy by targeting specific molecular pathways .

- Bacterial Resistance : Another investigation assessed its efficacy against multidrug-resistant bacterial strains. The compound demonstrated promising results, indicating its potential as an alternative therapeutic agent in combating resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.